molecular formula C22H19ClF4N6O B2385687 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]piperidine-4-carbohydrazide CAS No. 477711-40-3

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]piperidine-4-carbohydrazide

Cat. No. B2385687
CAS RN: 477711-40-3
M. Wt: 494.88
InChI Key: WCVCNZYFLDUWOI-KNBZMSCYSA-N
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Description

The compound is a complex organic molecule with the molecular formula C22H19ClF4N6O . It contains several functional groups, including a pyridine ring, a piperidine ring, a carbohydrazide group, and a pyrazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide utilizing the 2-isobutyrylcyclohexanone/CuI system, followed by 1,1′-thiocarbonyldiimidazole-assisted coupling with 4-methylpyridin-2-amine .


Molecular Structure Analysis

The molecular structure of the compound is complex, with several rings and functional groups . The InChI code for the compound is InChI=1S/C22H19ClF4N6O/c23-18-9-16 (22 (25,26)27)12-28-20 (18)33-7-5-14 (6-8-33)21 (34)32-30-11-15-10-29-31-19 (15)13-1-3-17 (24)4-2-13/h1-4,9-12,14H,5-8H2, (H,29,31) (H,32,34)/b30-11+ .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 494.9 g/mol . It has a XLogP3-AA value of 4.3, indicating its lipophilicity . It has 2 hydrogen bond donors and 9 hydrogen bond acceptors . The compound has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 494.1244996 g/mol .

Scientific Research Applications

Agrochemicals

Trifluoromethylpyridines (TFMPs) serve as essential structural motifs in active agrochemical ingredients. Specifically, derivatives of TFMP find use in crop protection. For instance, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, effectively protects crops from pests. Over 20 new TFMP-containing agrochemicals have acquired ISO common names, emphasizing their significance in agriculture .

Pharmaceutical Industry

Several TFMP derivatives play crucial roles in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and many more are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activities. Expect novel applications of TFMP to emerge in the future .

Veterinary Applications

Beyond human medicine, TFMP derivatives also find application in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate potential for addressing animal health needs .

Synthesis of Crop-Protection Products

2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a key intermediate in the production of several crop-protection products. Its synthesis involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

Chemical Properties and Intermediates

The chemical properties of TFMP derivatives, including their stability and reactivity, make them valuable intermediates in organic synthesis. For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as an intermediate for fluazifop synthesis .

Visible-Light-Promoted Reactions

TFMP derivatives participate in visible-light-promoted reactions. For instance, they can be involved in S-trifluoromethylation of thiophenols, expanding their utility in synthetic chemistry .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF4N6O/c23-18-9-16(22(25,26)27)12-28-20(18)33-7-5-14(6-8-33)21(34)32-30-11-15-10-29-31-19(15)13-1-3-17(24)4-2-13/h1-4,9-12,14H,5-8H2,(H,29,31)(H,32,34)/b30-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVCNZYFLDUWOI-KNBZMSCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN=CC2=C(NN=C2)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N/N=C/C2=C(NN=C2)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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